![molecular formula C23H23N7O2 B2673718 6-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinone CAS No. 863018-17-1](/img/structure/B2673718.png)
6-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinone
Overview
Description
“6-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinone” is a compound that belongs to the class of piperazines . It has a molecular formula of C23H23N7O2, an average mass of 429.474 Da, and a monoisotopic mass of 429.191315 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrimidinone core, a phenylmethyl group, and a 4-phenyl-1-piperazinyl group . For a detailed structural analysis, techniques like NMR spectroscopy are typically used .Physical And Chemical Properties Analysis
This compound has a molecular formula of C23H23N7O2, an average mass of 429.474 Da, and a monoisotopic mass of 429.191315 Da . More detailed physical and chemical properties (like solubility, melting point, etc.) might be available in specialized chemical databases.Scientific Research Applications
Antibacterial Applications
Piperazinyl oxazolidinone derivatives, including compounds structurally related to "6-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinone," have been investigated for their antibacterial properties, particularly against gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).
Antihypertensive Effects
Research into 1,2,4-triazolo[1,5-alpha]pyrimidines, which share structural similarities with the compound, has revealed potential antihypertensive effects. These compounds have demonstrated promising activity in both in vitro and in vivo models (Bayomi et al., 1999).
Antiasthma Potential
Compounds with a triazolo[1,5-c]pyrimidine structure have been found active as mediator release inhibitors in human basophil histamine release assays, indicating potential applications in antiasthma therapies (Medwid et al., 1990).
Analgesic Properties
Research on oxazolo[4,5-b]pyridin-2(3H)-ones, closely related to the chemical structure , has identified compounds with significant analgesic efficacy, indicating their potential as nonopioid nonantiinflammatory analgesics (Savelon et al., 1998).
Anti-inflammatory Applications
Studies have also explored the anti-inflammatory activity of heterocyclic systems fused to a thiophene moiety, demonstrating the synthetic versatility of compounds like "6-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinone" in generating potential anti-inflammatory agents (Amr et al., 2007).
Antinociceptive Effects
The synthesis and evaluation of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones have demonstrated their potential as non-opiate antinociceptive agents, indicating another area of therapeutic application for structurally related compounds (Viaud et al., 1995).
Antimicrobial Activity
Pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, have shown promising antimicrobial activities, providing a foundation for further exploration of related compounds in antimicrobial drug development (Hossan et al., 2012).
Antiproliferative Activity
Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, highlighting the potential of structurally related compounds in cancer therapy (Mallesha et al., 2012).
properties
IUPAC Name |
3-benzyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c31-20(28-13-11-27(12-14-28)19-9-5-2-6-10-19)16-29-17-24-22-21(23(29)32)25-26-30(22)15-18-7-3-1-4-8-18/h1-10,17H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSLURYHZBEEKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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